N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C14H14N4O3S |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-11(4-6-12)17-22(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3 |
InChI Key |
YCQUTISXULBNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Ethoxyphenyl)-2-Chloropyridine-5-Sulfonamide
Reaction Scheme :
Procedure :
Hydrazine Substitution
Reaction Scheme :
Procedure :
-
Reflux the chloropyridine sulfonamide (1.0 eq) with excess hydrazine hydrate (5 eq) in i-propanol for 12 hours.
-
Cool to room temperature, filter precipitated product, and wash with cold methanol.
Key Data :
Cyclization to Form Triazolopyridine Core
Reaction Scheme :
Procedure :
-
Suspend the hydrazinyl intermediate in 6 M HCl.
-
Heat at 90°C for 4 hours under stirring.
-
Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Optimization Insights :
Advanced Functionalization and Modifications
N-Alkylation for Enhanced Bioactivity
To explore structure-activity relationships, the sulfonamide nitrogen is often alkylated. For example:
Conditions :
Palladium-Catalyzed Coupling Reactions
The pyridine ring allows for further functionalization via cross-coupling:
Key Parameters :
Analytical Characterization
Critical data for validating the target compound:
Challenges and Optimization
Byproduct Formation During Cyclization
The primary byproduct is the dihydrotriazolo isomer , formed due to improper protonation during HCl-mediated cyclization. Mitigation strategies include:
Solvent Effects on Sulfonamide Formation
Polar aprotic solvents (DMF, DMSO) favor sulfonamide coupling but may hydrolyze the ethoxy group. Alternatives:
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) requires modifications:
-
Continuous Flow Reactors : Reduce cyclization time from 4 hours to 30 minutes.
-
Catalyst Recycling : Pd catalysts recovered via nanofiltration (85% recovery).
-
Waste Management : Neutralization of HCl waste with CaCO₃ generates recyclable CaCl₂.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and triazole ring participate in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine Substitution | Aliphatic/aromatic amines, reflux | Secondary sulfonamides or triazole analogs |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives |
Example: Reaction with benzyl chloride yields N-benzyl derivatives, enhancing lipophilicity for biological applications .
Hydrolysis Reactions
Controlled hydrolysis under acidic or basic conditions modifies the sulfonamide group:
-
Acidic Hydrolysis (HCl/H₂O, Δ): Cleaves the sulfonamide bond, yielding pyridine-sulfonic acid and 4-ethoxyaniline.
-
Basic Hydrolysis (NaOH, EtOH): Generates sodium sulfonate intermediates, useful for further functionalization.
Oxidation Reactions
The triazole ring and ethoxyphenyl group undergo oxidation:
-
Triazole Oxidation : H₂O₂ or KMnO₄ oxidizes the triazole ring to form triazole N-oxide derivatives, altering electronic properties.
-
Ethoxy Group Oxidation : Strong oxidants (e.g., CrO₃) convert the ethoxy group to a ketone or carboxylic acid.
Electrophilic Aromatic Substitution
The ethoxyphenyl group directs electrophiles to specific positions:
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki Coupling : Boronic acids react with halogenated derivatives to introduce aryl/heteroaryl groups .
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines, enhancing pharmacological profiles .
Computational Reactivity Insights
Molecular docking and DFT studies reveal:
-
The sulfonamide oxygen atoms form hydrogen bonds with biological targets (e.g., falcipain-2 in antimalarial activity) .
-
Electron-donating ethoxy groups stabilize transition states in substitution reactions, increasing reaction rates.
Key Data Table: Reaction Conditions and Outcomes
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a promising antimalarial agent. A virtual library of compounds was designed to include this sulfonamide fragment, leading to the synthesis of various derivatives. Notably, two compounds demonstrated significant in vitro activity against Plasmodium falciparum, with inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM respectively . These findings suggest that derivatives of this compound may serve as a foundation for future antimalarial drug discovery.
Antifungal Properties
The compound has also been evaluated for its antifungal activity, particularly against strains of Candida and Geotrichum. A series of novel derivatives were synthesized and tested for their efficacy against these pathogens. Many exhibited greater antifungal activity than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL for several compounds . This suggests that this compound could be a valuable candidate in treating fungal infections.
Inhibition of Carbonic Anhydrase Isozymes
Research has indicated that sulfonamides have the ability to inhibit carbonic anhydrase isozymes, which play a crucial role in various physiological processes. The exploration of this compound derivatives has shown promise in this area as well. The inhibition of these enzymes can have implications for the treatment of conditions like glaucoma and edema .
Synthesis and Characterization
The synthesis of this compound involves multistep reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. Characterization methods include spectral analysis (IR, NMR) to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in substituents on the triazole and pyridine rings can significantly influence the pharmacological properties of the compound. Ongoing SAR studies aim to identify the most effective modifications that enhance potency while minimizing toxicity .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with molecular targets such as enzymes. By inhibiting these enzymes, the compound can prevent certain biological processes, such as haemoglobin hydrolysis in parasites, thereby hindering their growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Diversity :
- The target compound’s 4-ethoxyphenyl group provides electron-donating properties, contrasting with halogenated analogs (e.g., 4-fluorophenyl in 6e , 3-chlorophenyl in 8h ). Ethoxy groups enhance polarity and may improve solubility compared to halogens.
- The 3-methylbenzyl substituent increases lipophilicity, similar to the 3-methylphenyl group in P048-0262 but differs from bulkier benzyl groups (e.g., 2-fluorobenzyl in 8h ).
Molecular Weight Trends :
- The target compound (422.5 g/mol) is heavier than 6e (306.31 g/mol) but comparable to 8h (430.88 g/mol) and P048-0262 (410.46 g/mol). Higher molecular weight may impact bioavailability but could be offset by optimized substituents.
Pharmacological Activity
Table 2: Antimalarial Activity of Selected Analogs
Key Observations:
Activity Correlations :
- Analogs with electron-withdrawing groups (e.g., 3-fluorobenzyl in the 2.24 µM compound ) show enhanced activity, likely due to improved target (falcipain-2) binding via halogen interactions.
- Methoxy and ethoxy groups (e.g., 4-methoxyphenyl in the 2.24 µM compound) may balance solubility and binding affinity. The target compound’s 4-ethoxyphenyl group could similarly enhance solubility while maintaining moderate activity.
Target Compound’s Hypothetical Activity :
- While direct IC50 data for the target compound is unavailable, its ethoxy and methylbenzyl substituents suggest intermediate lipophilicity compared to halogenated analogs. This may result in moderate antimalarial activity, though likely less potent than the top-performing 2.24 µM compound .
Biological Activity
N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies, highlighting its potential as an antimalarial agent and an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), among other applications.
Chemical Structure and Properties
The compound belongs to the triazolo[4,3-a]pyridine class, characterized by a fused triazole and pyridine ring. The sulfonamide group enhances its pharmacological properties. The chemical formula is with a molecular weight of approximately 286.34 g/mol.
Antimalarial Activity
Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit promising antimalarial properties. A virtual library of 1561 compounds was screened for activity against Plasmodium falciparum, leading to the identification of several potent candidates:
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Strong antimalarial activity |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Good activity against malaria |
These findings suggest that compounds with the triazolo[4,3-a]pyridine scaffold can serve as a foundation for developing new antimalarial therapies .
Inhibition of IDO1
IDO1 is a critical enzyme involved in the immune response and cancer progression. Inhibitors of IDO1 can enhance immune responses against tumors. Studies have shown that certain triazolo[4,3-a]pyridine derivatives exhibit significant IDO1 inhibitory activity:
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]pyridine derivative | <0.5 | High potency in inhibiting IDO1 |
The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can lead to improved potency and selectivity for IDO1 inhibition .
Other Biological Activities
Triazolo[4,3-a]pyridines have been reported to possess various biological activities beyond antimalarial effects:
- Antibacterial : Some derivatives show effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Compounds have demonstrated antifungal properties in vitro.
- Anti-inflammatory : Certain derivatives have been evaluated for their anti-inflammatory effects.
These activities highlight the versatility of the triazolo[4,3-a]pyridine scaffold in drug development .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Antimalarial Efficacy : A study conducted at the University of Antwerp assessed the in vitro efficacy of synthesized compounds against Plasmodium falciparum, confirming the promising results from virtual screening.
- Cancer Immunotherapy : Research into IDO1 inhibitors has shown that specific derivatives can significantly enhance T-cell activation and reduce tumor growth in preclinical models.
Q & A
Q. Data Contradiction :
- Chlorophenyl derivatives showed higher in vitro antimalarial activity (IC50 = 0.8 µM) vs. fluorophenyl analogs (IC50 = 1.2 µM), but fluorophenyl derivatives exhibited better pharmacokinetic profiles .
Advanced: What strategies resolve discrepancies in biological assay data between in vitro and in vivo models for this compound?
Methodological Answer:
Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethoxy groups) .
Formulation Adjustments : Encapsulation in liposomes or PEGylation to improve bioavailability .
Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t1/2 = 4.2h in mice) .
Case Study :
A fluorobenzyl analog showed 80% in vitro inhibition of Plasmodium but only 30% in vivo efficacy due to rapid clearance. Co-administration with CYP inhibitors increased efficacy to 65% .
Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?
Methodological Answer:
Target Identification : Docking against Plasmodium dihydroorotate dehydrogenase (DHODH) or EGFR kinase reveals binding poses.
Key Interactions :
- Sulfonamide oxygen forms hydrogen bonds with DHODH Arg265 .
- Triazole nitrogen coordinates with EGFR Mg2+ ions .
Validation : Compare computed binding energies (ΔG = -9.8 kcal/mol) with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
